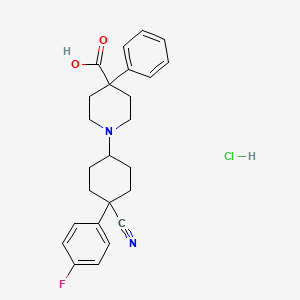

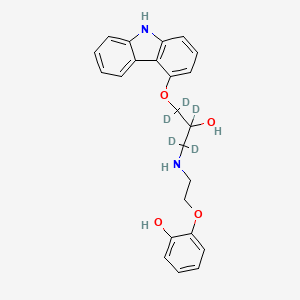

Desmethyl rac-Cabastine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl rac-Cabastine Hydrochloride, also known as DRC-HCl, is a derivative of the alkaloid cabastine, which is found in the plant species of the genus Erythroxylum. It is an important research chemical used in laboratory experiments to study the biochemical and physiological effects of cabastine on biological systems.

Scientific Research Applications

Green Process for Production of 5-hydroxymethylfurfural in Deep Eutectic Solvents

- This paper by Zuo et al. (2017) discusses an effective and green route for producing 5-Hydroxymethylfurfural (5-HMF) in deep eutectic solvents (DESs) using low concentration hydrochloric acid as a catalyst. The DES/acetonitrile biphasic reaction system demonstrated excellent recyclability without degradation of the 5-HMF yield (Zuo et al., 2017).

Biomimetic Chichibabin Pyridine Synthesis

- The research by Usuki et al. (2014) involves the biomimetic total synthesis of isodesmosine and desmosine, which are tetrasubstituted pyridinium amino acids and elastin cross-linkers, using a lanthanide-promoted Chichibabin pyridine synthesis. These compounds are important biomarkers for the diagnosis of chronic obstructive pulmonary disease (COPD) (Usuki et al., 2014).

Improvement of Chondroitinases ABCI Stability in Natural Deep Eutectic Solvents

- Daneshjou et al. (2017) explored the activity, stability, and tertiary structure of Chondroitinase ABCI, a clinical enzyme for spinal lesion treatment, in betaine and choline-based deep eutectic solvents. These solvents enhanced the enzyme's stability at various temperatures, showing potential for commercial application (Daneshjou et al., 2017).

Fractionation of Urine for Desmosine Analysis by Radioimmunoassay

- Starcher and Scott (1992) re-evaluated the radioimmunoassay for desmosine in urine, a measure of elastin metabolism. They developed a method to remove major contaminants in hydrolysates of human urine, enhancing the accuracy of desmosine measurement (Starcher & Scott, 1992).

properties

IUPAC Name |

1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2O2.ClH/c26-21-8-6-19(7-9-21)24(18-27)12-10-22(11-13-24)28-16-14-25(15-17-28,23(29)30)20-4-2-1-3-5-20;/h1-9,22H,10-17H2,(H,29,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQPGUUAPMGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

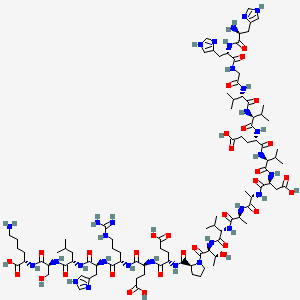

C1CC(CCC1N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)(C#N)C4=CC=C(C=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl rac-Cabastine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)